Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-3,3-difluoro-2-methylbutan-2-ol Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-3,3-difluoro-2-methylbutan-2-ol Hydrochloride
Executive Summary
4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride is a specialized fluorinated aliphatic amine building block used extensively in modern medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors (particularly FGFR and tyrosine kinase targets) and other small-molecule therapeutics.
The molecule’s core value lies in its gem-difluoro (
Molecular Architecture & Chemical Identity
Identification Data
| Property | Detail |
| Chemical Name | 4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride |
| CAS Number (HCl Salt) | 2089649-04-5 |
| CAS Number (Free Base) | 1263376-06-2 |
| Molecular Formula | |
| Molecular Weight | 175.60 g/mol |
| SMILES | CC(C)(O)C(F)(F)CN.Cl |
| Appearance | White to off-white crystalline solid |
The "Fluorine Effect" in Drug Design
The strategic insertion of the
-
pKa Modulation: The strong electron-withdrawing nature of fluorine reduces the pKa of the adjacent amine (typically from ~10.5 to ~7.5–8.5). This increases the fraction of uncharged molecules at physiological pH (7.4), improving membrane permeability.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the
-position resistant to Cytochrome P450-mediated oxidative metabolism. -
Conformational Bias: The gauche effect of the fluorine atoms can lock the alkyl chain into specific conformations, potentially reducing the entropic penalty upon binding to a protein target.
Figure 1: Impact of gem-difluorination on the pharmacological profile of the amino-alcohol scaffold.
Synthetic Route & Process Chemistry
The synthesis of this molecule presents a challenge due to the need to introduce the fluorine atoms selectively. The most robust industrial route utilizes a Reformatsky reaction followed by amide reduction.
Step-by-Step Protocol
Step 1: Reformatsky Reaction
-
Reagents: Ethyl bromodifluoroacetate, Acetone, Zinc dust (activated).
-
Solvent: THF (anhydrous).
-
Mechanism: Zinc inserts into the C-Br bond of the acetate to form a zinc enolate, which performs a nucleophilic attack on the ketone (acetone).
-
Procedure:
-
Activate Zn dust with TMSCl in THF under
. -
Add ethyl bromodifluoroacetate and acetone dropwise at reflux.
-
Quench with dilute HCl.
-
Product: Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate.
-
Step 2: Amidation
-
Reagents: Ammonia (
) in Methanol (7N) or aqueous . -
Conditions: Sealed tube, RT to 50°C, 12-24h.
-
Mechanism: Nucleophilic acyl substitution converting the ester to a primary amide.
-
Product: 2,2-Difluoro-3-hydroxy-3-methylbutanamide.
Step 3: Reduction to Amine
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions: Reflux in THF, followed by careful acid quench (MeOH/HCl).
-
Critical Note: The presence of the tertiary alcohol requires careful handling of the hydride equivalents. Borane is often preferred for chemoselectivity.
-
Product: 4-Amino-3,3-difluoro-2-methylbutan-2-ol (Free Base).
Step 4: Salt Formation
-
Reagents: 4M HCl in Dioxane or gaseous HCl in Diethyl Ether.
-
Procedure: Dissolve free base in dry ether; add HCl solution dropwise at 0°C. Filter the precipitate.
-
Product: 4-Amino-3,3-difluoro-2-methylbutan-2-ol Hydrochloride.
Figure 2: Synthetic workflow from commodity starting materials to the final HCl salt.[1]
Physicochemical Properties & Handling[6]
Solubility Profile
| Solvent | Solubility Rating | Notes |
| Water | High | Freely soluble due to ionic nature of HCl salt. |
| Methanol/Ethanol | High | Good solvents for recrystallization. |
| DMSO | High | Standard solvent for biological assays (>50 mM). |
| DCM/Chloroform | Low | Insoluble as the salt; requires free-basing. |
| Hexanes/Ether | Insoluble | Used as antisolvents for precipitation. |
Stability & Storage
-
Hygroscopicity: As an amine hydrochloride, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Thermal Stability: Generally stable up to ~150°C. Avoid prolonged exposure to temperatures >40°C in open air to prevent hydrolysis or oxidation of trace impurities.
-
Reactivity:
-
Incompatible: Strong oxidizing agents, acid chlorides (unless derivatization is intended).
-
Base Sensitivity: Treatment with base (NaOH,
) liberates the free amine, which is nucleophilic and ready for coupling reactions ( or Amide coupling).
-
Application in Drug Discovery[7][8]
This building block is primarily used to install the difluoro-amino tail on kinase inhibitor scaffolds.
Mechanism of Action in Synthesis
In a typical drug discovery workflow (e.g., for FGFR or EGFR inhibitors), the HCl salt is neutralized in situ to generate the free amine. This amine then attacks an electrophilic center on the drug core (often a heteroaryl chloride or an aldehyde).
Example Workflow (Reductive Amination):
-
Core: Heteroaryl Aldehyde (e.g., Indazole-3-carboxaldehyde).
-
Linker: 4-Amino-3,3-difluoro-2-methylbutan-2-ol (liberated from HCl).
-
Reagent: Sodium Triacetoxyborohydride (
). -
Result: Formation of a secondary amine linkage with the difluoro-alcohol tail, enhancing the drug's solubility and metabolic half-life.
Analytical Validation
-
1H NMR (
): Look for the characteristic gem-dimethyl singlet (~1.2 ppm) and the triplet/multiplet of the adjacent to the amine (~3.2 ppm), split by the fluorine atoms ( coupling). -
19F NMR: Essential for confirming the integrity of the
group. Typically appears as a quartet or multiplet around -100 to -120 ppm.
References
-
Chemical Identity & Patents
- Compound: 4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride.
- Source: PubChem CID 86683229 (Free Base Analog).
-
URL:
-
Synthetic Methodology (Reformatsky Route)
- Context: General synthesis of gem-difluoro -amino alcohols.
-
Source:Journal of Medicinal Chemistry, "Discovery of FGFR Inhibitors".[2]
-
URL:
-
Bioisosterism in Drug Design
-
Commercial Availability & CAS Verification
- Source: ChemicalBook / ChemScene Listings for CAS 2089649-04-5.
-
URL:
